![molecular formula C13H17ClN2O B2486238 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2195811-29-9](/img/structure/B2486238.png)

3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

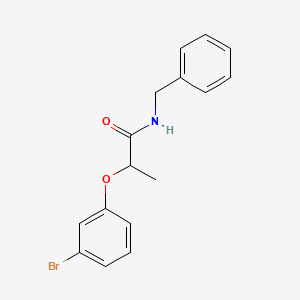

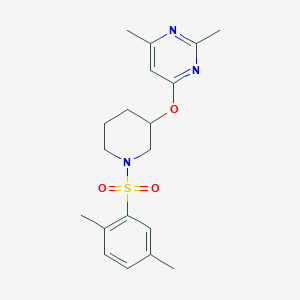

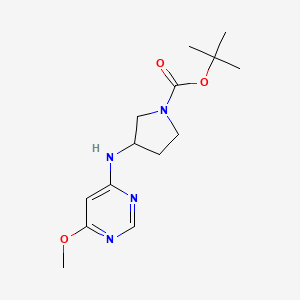

The synthesis of compounds related to 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane, such as 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane), utilizes pyroglutamic acid for amide activation, followed by reduction and cyclization of a nitroenamine intermediate. This methodology facilitates the efficient synthesis of 3-substituted azatropes, showcasing a versatile approach to bicyclic structures with potential relevance to the target compound (Singh et al., 2007).

Molecular Structure Analysis

Structural and conformational analyses of similar bicyclic compounds reveal that the cyclopentane and piperidine rings typically adopt an envelope and a distorted chair conformation, respectively. This structural arrangement, analyzed through NMR spectroscopy and X-ray crystallography, offers insights into the conformational preferences that might apply to our compound of interest (Izquierdo et al., 1991).

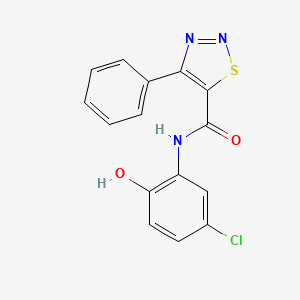

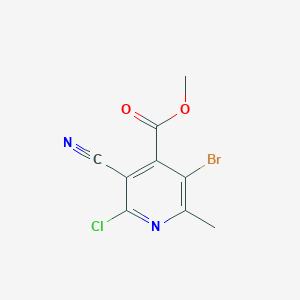

Chemical Reactions and Properties

Chemical reactions involving the azabicyclo[3.2.1]octane framework typically include cycloadditions, ene reactions, and ring-closing metathesis. For instance, the AlCl3-promoted rearrangement of ene adducts obtained from chloral and cyclohexene leads to the formation of oxabicyclo[3.2.1]octanes, demonstrating the reactivity and versatility of the bicyclic octane core in synthetic chemistry (Begley et al., 1981).

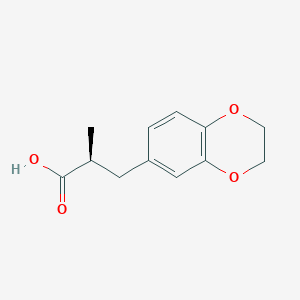

Physical Properties Analysis

The physical properties of bicyclic compounds, including those related to our target molecule, are significantly influenced by their molecular structure. The presence of heteroatoms and substituents within the bicyclic framework affects melting points, solubility, and crystalline behavior. Detailed structural determinations provide insights into these properties, emphasizing the role of intermolecular interactions, such as hydrogen bonding, in defining the physical characteristics of such compounds (Wu et al., 2015).

Chemical Properties Analysis

The chemical properties of 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane and related compounds can be explored through their reactivity patterns, such as nucleophilic substitution reactions, electrophilic additions, and the formation of complexes with other molecules. These reactions underscore the compound's potential for further chemical manipulation and application in various chemical synthesis pathways (Ershov et al., 2001).

Wissenschaftliche Forschungsanwendungen

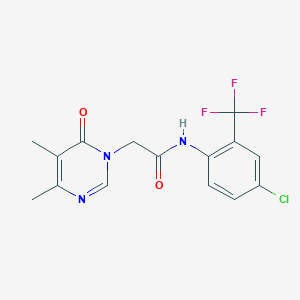

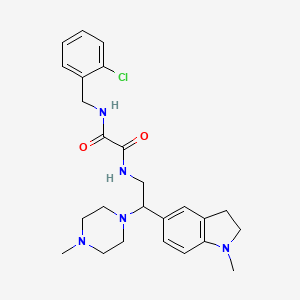

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen, play a crucial role in pharmaceuticals. Analysis of the U.S. FDA-approved drugs database reveals that a significant portion contains nitrogen heterocycles, indicating their importance in drug design and medicinal chemistry. These compounds are key structural elements in many drugs due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural diversity and substitution patterns of nitrogen heterocycles contribute to their widespread use in developing therapeutic agents (Vitaku, Smith, & Njardarson, 2014).

Synthetic Approaches to Heterocycles

The synthesis and biological significance of oxazolone moieties, a type of heterocyclic compound, have been extensively reviewed. Oxazolones exhibit various pharmacological activities, such as antimicrobial and anticancer effects. The review highlights different synthetic routes for oxazolones and their relevance in drug development, showcasing the importance of efficient synthetic methods for accessing structurally diverse heterocycles for pharmaceutical applications (Kushwaha & Kushwaha, 2021).

Biodegradable Polymers from Heterocyclic Structures

Research on medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs), biodegradable polymers produced from structurally related carbon sources, indicates the potential for applying heterocyclic compounds in environmentally friendly materials. This work discusses fermentation processes for MCL-PHA production, highlighting the role of metabolic engineering and fermentation kinetics in enhancing productivity and reducing costs. Such research points to the possible application of heterocyclic compounds in developing sustainable materials (Sun, Ramsay, Guay, & Ramsay, 2007).

Zukünftige Richtungen

The future directions for the study of this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to explore its potential applications in various fields such as medicinal chemistry .

Wirkmechanismus

Target of Action

The primary target of the compound 3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

Tropane alkaloids, which share a similar structure, are known to interact with their targets and cause significant biological changes .

Biochemical Pathways

Given its structural similarity to tropane alkaloids, it can be inferred that it may affect similar biochemical pathways .

Result of Action

Tropane alkaloids, which share a similar structure, are known to have a wide array of biological activities .

Eigenschaften

IUPAC Name |

3-(5-chloropyridin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c1-16-10-3-4-11(16)7-12(6-10)17-13-5-2-9(14)8-15-13/h2,5,8,10-12H,3-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWLYKKWMIILBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC3=NC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2486158.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2486173.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2486177.png)

![2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B2486178.png)